Mafenide

Descripción general

Descripción

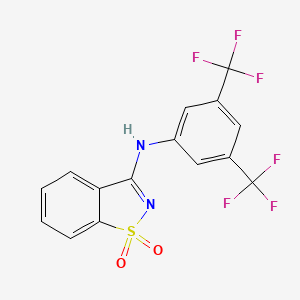

Mafenide is a sulfonamide-type medication used as an antibiotic . It is used to prevent and treat bacterial or fungus infections . This compound cream is applied to the skin and/or burned area(s) to prevent and treat bacterial or fungus infections that may occur in burns .

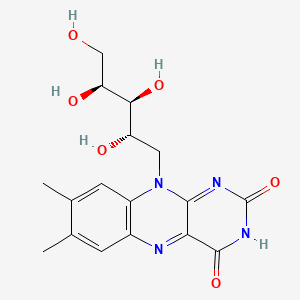

Molecular Structure Analysis

This compound has a molecular formula of C7H10N2O2S and a molar mass of 186.23 g/mol . The structure includes a pteridine portion, a p-aminobenzoic acid (PABA), and a L-glutamate residue .

Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 382.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.4 cm³ .

Aplicaciones Científicas De Investigación

Eficacia antimicrobiana en infecciones de heridas por quemaduras

Se ha encontrado que Mafenide es eficaz para tratar las infecciones de heridas por quemaduras causadas por Pseudomonas aeruginosa . Se ha utilizado en combinación con soluciones de irrigación de heridas como Prontosan y Lavanox, así como ácido cítrico, para evaluar su eficacia antimicrobiana . El estudio mostró reducciones significativas en el número de bacterias y la formación de biopelículas .

Uso en formulaciones de spray formador de películas

This compound se ha utilizado en el producto final de una formulación de spray formador de películas . Se ha desarrollado un método de HPLC de fase inversa para cuantificar el this compound en esta formulación, y el método se ha validado según las directrices del Consejo Internacional de Armonización (ICH) .

Estudio de compatibilidad fármaco-excipiente

Se ha estudiado la compatibilidad de this compound con varios excipientes en una formulación de spray . Esto es importante para asegurar que no haya interferencia entre los excipientes y el clorhidrato de this compound en la formulación .

Tratamiento de quemaduras de segundo y tercer grado

This compound se usa farmacológicamente para tratar las quemaduras de segundo y tercer grado . Es ampliamente eficaz contra cepas bacterianas grampositivas y gramnegativas, y es más eficaz contra bacterias como Pseudomonas aeruginosa y Staphylococcus aureus .

Inhibición de la síntesis de nucleótidos

This compound actúa inhibiendo la síntesis de nucleótidos . Esto es similar a la acción de PABA para el sitio de unión en la dihidrofolato reductasa, que es similar a las sulfonamidas .

Uso en diversas formulaciones para problemas relacionados con la piel

This compound se usa para problemas relacionados con la piel como las quemaduras y está disponible en diferentes formulaciones como crema, spray acuoso, espuma seca y apósitos para heridas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Mafenide is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 , a protein in humans that is encoded by the CA6 gene. Carbonic anhydrases are a class of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that this compound reduces the bacterial population in the avascular burn tissue and promotes spontaneous healing of deep burns . It acts as an antagonist to Carbonic Anhydrase 6 .

Biochemical Pathways

This compound is known to inhibit the cleavage of GSDMD, a protein involved in pyroptosis, a form of programmed cell death . By inhibiting the cleavage of GSDMD, this compound can suppress pyroptosis, thereby reducing inflammation and promoting healing .

Pharmacokinetics

This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the bacterial population in the avascular burn tissue and the promotion of spontaneous healing of deep burns . In addition, this compound can inhibit pyroptosis, a form of programmed cell death, by inhibiting the cleavage of GSDMD .

Análisis Bioquímico

Biochemical Properties

It acts as an antagonist to this enzyme . The interaction between Mafenide and carbonic anhydrase plays a crucial role in its antimicrobial activity .

Cellular Effects

This compound exerts its effects on bacterial cells by reducing their population in the burn tissue . This reduction in bacterial population influences the overall cellular function of the bacteria, thereby controlling the infection and promoting the healing process .

Molecular Mechanism

It is known that this compound interferes with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid . This inhibition disrupts the growth and multiplication of bacteria, thereby controlling the infection .

Temporal Effects in Laboratory Settings

This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor . The metabolite is rapidly excreted in urine in high concentrations . The parent compound has not been detected in urine .

Metabolic Pathways

This compound is metabolized to a carbonic anhydrase inhibitor . This metabolic pathway involves the transformation of this compound into a metabolite that inhibits the enzyme carbonic anhydrase .

Transport and Distribution

This compound is absorbed through devascularized areas into the systemic circulation following topical administration This suggests that this compound can be transported and distributed within tissues

Propiedades

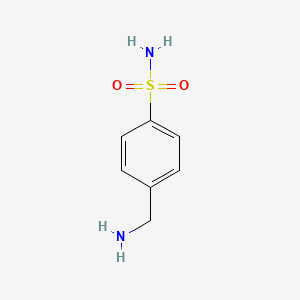

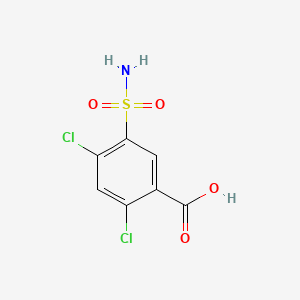

IUPAC Name |

4-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMRLRRVMHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047860 | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138-39-6 | |

| Record name | Mafenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mafenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

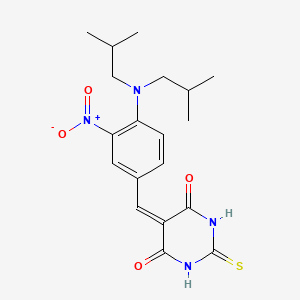

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)